molecular formula C8H9BrN2 B12990288 2-(Azetidin-3-yl)-4-bromopyridine

2-(Azetidin-3-yl)-4-bromopyridine

Cat. No.: B12990288
M. Wt: 213.07 g/mol
InChI Key: QRNWYONPIJCYCF-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-4-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach is straightforward and efficient, providing access to various azetidine derivatives.

Industrial Production Methods

Industrial production of 2-(Azetidin-3-yl)-4-bromopyridine may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-4-bromopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-(Azetidin-3-yl)-4-bromopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-4-bromopyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The azetidine ring and bromopyridine moiety can interact with various molecular targets, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring.

    Pyridine: A six-membered nitrogen-containing aromatic ring.

    2-(Azetidin-3-yl)pyridine: Similar structure without the bromine atom.

Uniqueness

2-(Azetidin-3-yl)-4-bromopyridine is unique due to the presence of both the azetidine ring and the bromopyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

2-(azetidin-3-yl)-4-bromopyridine

InChI

InChI=1S/C8H9BrN2/c9-7-1-2-11-8(3-7)6-4-10-5-6/h1-3,6,10H,4-5H2

InChI Key

QRNWYONPIJCYCF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=CC(=C2)Br

Origin of Product

United States

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